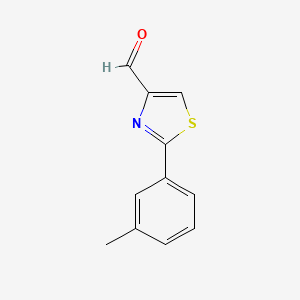

2-(m-Tolyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSDKJVLVWGYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554456 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92422-79-2 | |

| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(m-Tolyl)thiazole-4-carbaldehyde molecular structure

An In-depth Technical Guide to 2-(m-Tolyl)thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry and materials science. This document details the physicochemical properties, a representative synthetic protocol, and the spectroscopic profile of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a central thiazole ring. This five-membered aromatic ring contains both sulfur and nitrogen atoms, which are key to its chemical reactivity and biological interactions. The thiazole is substituted at the 2-position with a meta-tolyl group (a benzene ring with a methyl group at position 3) and at the 4-position with a carbaldehyde (aldehyde) functional group. This aldehyde group is a crucial reactive handle for further synthetic modifications.[1]

The unique arrangement of the tolyl and aldehyde substituents on the thiazole core makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde[3] |

| Synonyms | 2-m-Tolyl-thiazole-4-carbaldehyde[4] |

| CAS Number | 92422-79-2[3][4][5][6][] |

| Molecular Formula | C₁₁H₉NOS[4][8] |

| Molecular Weight | 203.26 g/mol [4][8] |

| InChI Key | FRSDKJVLVWGYEI-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=CS2)C=O |

| Purity | ≥ 98% (typical)[3] |

| Appearance | Yellow solid (typical)[9] |

| Storage | Ambient or refrigerated (0-8 °C) conditions[2][3][9] |

Synthesis of this compound

The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction. This method involves the reaction of a thioamide with an α-halocarbonyl compound. For this compound, the synthesis would logically proceed from m-tolylthioamide and a protected α-halo-β,β-dialkoxypropionaldehyde or a similar synthetic equivalent of bromopyruvaldehyde.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.

-

Step 1: Preparation of m-Tolylthioamide:

-

To a solution of m-toluamide (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol to yield pure m-tolylthioamide.

-

-

Step 2: Cyclization to form the Thiazole Ring:

-

Dissolve m-tolylthioamide (1 equivalent) in absolute ethanol.

-

Add 3-bromo-1,1-diethoxyacetone (1.1 equivalents), a stable precursor for the α-halocarbonyl component.

-

Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 2-(m-tolyl)thiazole-4-carboxylate.

-

-

Step 3: Reduction and Oxidation to the Aldehyde:

-

Reduce the ester from the previous step to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C.

-

Quench the reaction carefully with water and sodium hydroxide solution.

-

Filter the resulting solids and extract the filtrate with ethyl acetate.

-

Dry and concentrate the organic phase to yield the crude alcohol, (2-(m-tolyl)thiazol-4-yl)methanol.

-

Oxidize the alcohol to the final aldehyde product using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM).

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

-

Concentrate the filtrate and purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

-

References

physical and chemical properties of 2-(m-Tolyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

Abstract

2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of its known physical and chemical properties, drawing from available data. Due to a notable lack of comprehensive experimental data in publicly accessible literature, this document also highlights areas where further research is required to fully characterize this compound. This guide is intended to serve as a foundational resource for researchers and developers working with or considering the use of this molecule.

Chemical Identity and Physical Properties

This compound, with the CAS number 92422-79-2, is a derivative of thiazole featuring a meta-tolyl group at the 2-position and a carbaldehyde group at the 4-position.[1] While detailed experimental data is scarce, some fundamental properties have been identified. The compound's appearance is described by some commercial suppliers as a white solid.[1]

Table 1: Physical and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| CAS Number | 92422-79-2 | [1] |

| Molecular Formula | C₁₁H₉NOS | [1][2] |

| Molecular Weight | 203.26 g/mol | [1][2] |

| Physical Appearance | White solid | [1] |

| Purity | ≥ 98% (as per supplier data) | [1] |

Chemical Synthesis

The synthesis of 2-aryl-thiazole-4-carbaldehydes is commonly achieved through the Hantzsch thiazole synthesis.[3][4][5] This method typically involves the condensation of an α-haloketone with a thioamide.[4] For this compound, a plausible synthetic route would involve the reaction of 3-methylbenzothioamide with a suitable α-halocarbonyl compound, followed by the introduction of the carbaldehyde group.

While the general principles of the Hantzsch synthesis are well-established, a specific, detailed experimental protocol for the preparation and purification of this compound is not documented in the available literature. Researchers would need to adapt existing methods for similar thiazole derivatives to develop a reliable synthetic procedure.

Logical Workflow for a General Hantzsch Thiazole Synthesis

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Spectral Characterization

A comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound. However, experimentally obtained spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound are not available in the public domain. The following sections describe the expected spectral features based on the known structure of the molecule and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl and thiazole rings, the aldehyde proton, and the methyl protons. The aldehyde proton would likely appear as a singlet in the downfield region (around 9-10 ppm). The protons on the thiazole ring and the tolyl group would exhibit characteristic splitting patterns and chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-190 ppm. The spectrum would also show distinct signals for the carbons of the thiazole and tolyl rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 203.26. The fragmentation pattern could provide further structural information.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the thiazole ring.

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles.[6]

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle and is generally stable.[6] It can participate in electrophilic substitution reactions, although the reactivity is influenced by the substituents present.[6]

The compound should be stored under ambient conditions, and some suppliers recommend storage at 0-8°C.[1]

Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The thiazole scaffold is a key component in a number of approved drugs.[10]

While the specific biological activity of this compound has not been reported, its structural features suggest it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] Its aldehyde functionality provides a convenient handle for further chemical modifications, making it a potentially useful building block in drug discovery and development programs.[1] The compound is also noted for its potential use in the synthesis of agrochemicals.[1]

Due to the absence of specific studies on this compound's interaction with biological systems, no signaling pathways involving this compound can be depicted at this time.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in medicinal and materials chemistry. However, a significant lack of publicly available experimental data currently limits its full characterization and application. Future research should focus on:

-

Developing and publishing a detailed, reproducible synthetic protocol.

-

Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.

-

Determination of key physicochemical properties such as melting point, boiling point, and solubility.

-

Investigation of its biological activity profile through in vitro and in vivo studies.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. cris.technion.ac.il [cris.technion.ac.il]

- 10. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(m-Tolyl)thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The document details two robust synthetic strategies: the classic Hantzsch thiazole synthesis and a two-step approach involving the formation of the 2-(m-tolyl)thiazole core followed by a Vilsmeier-Haack formylation. This guide includes detailed experimental protocols, a comparative summary of starting materials, and logical workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be effectively achieved through two principal pathways. Each route utilizes distinct starting materials and offers different advantages in terms of step economy and precursor availability.

Table 1: Summary of Starting Materials for Synthetic Routes

| Synthetic Route | Key Starting Materials | Reagents and Solvents |

| Route 1: Hantzsch Thiazole Synthesis | m-Thiocarboxamide | 3-Bromo-2-oxopropanal, Ethanol |

| m-Toluamide | Lawesson's Reagent, Toluene (for thioamide prep) | |

| Route 2: Two-Step Synthesis via Formylation | 2-(m-Tolyl)thiazole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| m-Toluoyl chloride, Cysteamine | (for 2-(m-tolyl)thiazole prep) |

Synthetic Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a direct method for the construction of the thiazole ring.[1][2][3] This one-pot reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are m-thiocarboxamide and 3-bromo-2-oxopropanal.

Logical Workflow for Hantzsch Synthesis

Caption: Workflow for Hantzsch synthesis of this compound.

Experimental Protocols for Route 1

Step 1A: Synthesis of m-Thiocarboxamide from m-Toluamide

-

Materials: m-Toluamide, Lawesson's Reagent, Toluene.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of m-toluamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in dry toluene is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield m-thiocarboxamide.[5]

Step 1B: Hantzsch Condensation to form this compound

-

Materials: m-Thiocarboxamide, 3-Bromo-2-oxopropanal, Ethanol.

-

Procedure: To a solution of m-thiocarboxamide (1 equivalent) in ethanol, 3-bromo-2-oxopropanal (1 equivalent) is added.[6] The mixture is heated at reflux for a specified period, with the reaction progress monitored by TLC.[1] After completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford this compound.

Synthetic Route 2: Two-Step Synthesis via Vilsmeier-Haack Formylation

Logical Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols for Route 2

Step 2A: Synthesis of 2-(m-Tolyl)thiazole

-

Materials: m-Toluoyl chloride, Cysteamine hydrochloride, a suitable base (e.g., triethylamine), and an oxidizing agent (e.g., manganese dioxide).

-

Procedure: Cysteamine hydrochloride is treated with a base to generate the free cysteamine. This is then reacted with m-toluoyl chloride in a suitable solvent to form an intermediate amide, which cyclizes to 2-(m-tolyl)-4,5-dihydrothiazole. The dihydrothiazole is subsequently oxidized, for instance with manganese dioxide, to yield 2-(m-tolyl)thiazole. The crude product is purified by column chromatography.

Step 2B: Vilsmeier-Haack Formylation of 2-(m-Tolyl)thiazole

-

Materials: 2-(m-Tolyl)thiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (1 equivalent) to ice-cold N,N-dimethylformamide (DMF).[7] To this reagent, a solution of 2-(m-tolyl)thiazole (1 equivalent) in DMF is added dropwise, maintaining a low temperature. The reaction mixture is then stirred at an elevated temperature for several hours.[10] After completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate solution). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to give this compound.[7]

Conclusion

Both the Hantzsch synthesis and the two-step formylation approach offer viable and effective pathways for the synthesis of this compound. The choice of route may be dictated by the availability of starting materials and the desired scale of the reaction. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this important heterocyclic intermediate.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. rsc.org [rsc.org]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 6. 3-Bromo-2-oxopropanal | CymitQuimica [cymitquimica.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

The Unexplored Therapeutic Potential of 2-(m-Tolyl)thiazole-4-carbaldehyde: A Technical Guide Based on Structural Analogs

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-(m-Tolyl)thiazole-4-carbaldehyde is not extensively available in current scientific literature. This technical guide provides a comprehensive overview of the biological activities of structurally related tolyl- and aryl-substituted thiazole derivatives to infer the potential therapeutic applications of this compound and to provide a foundational framework for future research.

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs with a wide range of therapeutic applications. The compound this compound, characterized by a tolyl group at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring, represents an intriguing yet under-investigated molecule. The presence of the tolyl group can influence the compound's lipophilicity and steric interactions with biological targets, while the carbaldehyde group offers a reactive site for further chemical modifications and potential covalent interactions. This guide synthesizes the existing knowledge on its close structural analogs to build a strong case for the investigation of this compound as a potential therapeutic agent.

Potential Biological Activities Based on Structural Analogs

Based on extensive research on analogous compounds, this compound is predicted to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of 2-arylthiazole derivatives. These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms.

Quantitative Data from Analog Studies

The following table summarizes the cytotoxic activity of representative 2-arylthiazole analogs against various cancer cell lines.

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | Multiple | Not Specified | Not Specified | [1] |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | IC50 | 2.57 ± 0.16 µM | [2] |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | IC50 | 7.26 ± 0.44 µM | [2] |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic Cancer) | % Cell Survival (10 µM) | 23.85% | [3] |

| Arylidene-hydrazinyl-thiazole 4n | BxPC-3 (Pancreatic Cancer) | % Cell Survival (10 µM) | 26.45% | [3] |

| Arylidene-hydrazinyl-thiazole 4r | BxPC-3 (Pancreatic Cancer) | % Cell Survival (10 µM) | 25.15% | [3] |

| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | IC50 | 0.190 ± 0.045 µg/mL | [4] |

Experimental Protocols: Cytotoxicity Assessment (MTT Assay)

A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds, including this compound analogs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms

While the precise mechanisms for this compound are unknown, its analogs have been implicated in various anticancer pathways.

Caption: Potential anticancer mechanisms of 2-aryl-thiazole analogs.

Antimicrobial Activity

Thiazole derivatives have long been recognized for their antimicrobial properties. The structural features of this compound suggest it could be a promising candidate for the development of new antibacterial and antifungal agents.

Quantitative Data from Analog Studies

The following table presents the antimicrobial activity of some thiazole derivatives.

| Compound/Analog | Microorganism | Activity Metric | Value | Reference |

| 4-(p-Tolyl)thiazole-2-carbaldehyde | Staphylococcus aureus | Moderate Activity | Not Specified | [5] |

| 4-(p-Tolyl)thiazole-2-carbaldehyde | Escherichia coli | Moderate Activity | Not Specified | [5] |

| 4-(p-Tolyl)thiazole-2-carbaldehyde | Pseudomonas aeruginosa | Moderate Activity | Not Specified | [5] |

| Thiazole Hydrazine 4b | Candida albicans | MIC | 250 µg/mL | [6] |

| Thiazole Hydrazine 4g | Candida albicans | MIC | 250 µg/mL | [6] |

| Thiazole Hydrazine 4j | Candida albicans | MIC | 250 µg/mL | [6] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions and Conclusion

The available evidence from structurally similar compounds strongly suggests that this compound holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. The tolyl substituent and the carbaldehyde functional group provide ample opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.

-

In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines and pathogenic microorganisms to establish its biological activity profile.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its potential anticancer and antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for optimal activity.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on 2-(m-Tolyl)thiazole-4-carbaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives and analogs of 2-(m-Tolyl)thiazole-4-carbaldehyde, a molecule of interest for its potential therapeutic applications. While specific data on the meta-tolyl isomer is limited in publicly available research, this document provides a comprehensive overview based on closely related analogs, particularly the para-tolyl derivatives. The guide covers synthetic methodologies, biological activities including anticancer and antimicrobial properties, and insights into their potential mechanisms of action. All quantitative data from cited studies are summarized in structured tables, and key experimental protocols are detailed. Furthermore, conceptual diagrams of relevant pathways and workflows are provided to facilitate understanding. This guide aims to be a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutic agents, while also highlighting the existing knowledge gaps concerning the specific this compound core.

Introduction

The thiazole ring is a fundamental five-membered heterocyclic motif containing nitrogen and sulfur atoms, which is a core structure in numerous natural products and synthetic pharmaceuticals.[1] Its presence in drugs like the antibacterial agent sulfathiazole and the essential vitamin B1 (thiamine) underscores its biological significance.[1] Derivatives of thiazole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]

The 2-aryl-thiazole-4-carbaldehyde scaffold is a particularly interesting pharmacophore, with the aldehyde group serving as a versatile handle for further chemical modifications to generate diverse libraries of compounds. The tolyl substituent at the 2-position can influence the molecule's lipophilicity and steric profile, potentially impacting its interaction with biological targets. While research has been conducted on ortho- and para-tolyl substituted thiazoles, there is a noticeable lack of specific data on the meta-tolyl isomer, this compound. This guide will synthesize the available information on its analogs to provide a foundational understanding for future research into this specific derivative.

Synthesis of 2-(Tolyl)thiazole-4-carbaldehyde Derivatives

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thioamide with an α-haloketone.

General Hantzsch Thiazole Synthesis

The general workflow for the Hantzsch synthesis of a 2-aryl-thiazole involves the reaction of an aryl-thioamide with an α-halo-ketone or α-halo-aldehyde derivative.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic acid (A Precursor Analog)

Materials:

-

4-Methylbenzothioamide

-

Bromopyruvic acid

-

Calcium carbonate

-

Dry ethanol

-

Argon atmosphere

Procedure:

-

To a solution of 4-methylbenzothioamide (2 g, 13.2 mmol) in 50 ml of dry ethanol, add bromopyruvic acid (3.32 g, 19.9 mmol) and calcium carbonate (3.31 g, 33.1 mmol).

-

Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the ethanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Biological Activities of 2-(Tolyl)thiazole-4-carbaldehyde Analogs

Thiazole derivatives have been extensively investigated for their potential as therapeutic agents. The primary activities reported for tolyl-thiazole analogs are anticancer and antimicrobial.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the activation of caspase-3.[1]

Table 1: In Vitro Anticancer Activity of 2-(p-Tolyl)thiazole-4-carboxamide Derivatives [1]

| Compound ID | R Group (Substitution on N-phenyl) | Cell Line | IC50 (µM) |

| 4a | 2-NO2 | SKNMC | 13.1 ± 1.01 |

| 4b | 3-NO2 | SKNMC | 15.3 ± 1.12 |

| 4c | 4-NO2 | SKNMC | 10.8 ± 0.08 |

| 4d | 3-Cl | Hep-G2 | 11.6 ± 0.12 |

| Doxorubicin | (Reference) | SKNMC | 1.2 ± 0.01 |

| Doxorubicin | (Reference) | Hep-G2 | 1.5 ± 0.02 |

Data extracted from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1] The core structure differs from this compound, but provides insight into the activity of the 2-tolylthiazole scaffold.

Caption: Proposed mechanism of anticancer activity for some thiazole derivatives.[1]

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi. The mechanism is thought to involve the disruption of the microbial cell membrane due to the amphiphilic nature of some of these compounds.[3]

Table 2: Antimicrobial Activity of 2,4-Disubstituted Thiazole Derivatives [3]

| Compound ID | R1 | R2 | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |

| 36 | 4-NO2-Ph | H | 4.51 | 3.92 |

| 37 | 4-NO2-Ph | CH3 | 4.60 | 4.11 |

| 38 | 4-NO2-Ph | Ph | 4.32 | 3.59 |

Note: The structures in this study are general 2,4-disubstituted thiazoles and not specifically this compound derivatives. This data is presented to illustrate the antimicrobial potential of the thiazole scaffold.

Caption: A typical workflow for evaluating the antimicrobial activity of new compounds.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound or its close analogs. The anticancer activity of some thiazole derivatives has been linked to the induction of apoptosis, which is a complex process involving multiple signaling cascades such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. However, the specific upstream targets and pathways affected by this class of compounds remain an area for future investigation.

Conclusion and Future Directions

The 2-(tolyl)thiazole-4-carbaldehyde scaffold and its derivatives hold significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of these compounds through methods like the Hantzsch synthesis allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

While this guide provides a comprehensive overview based on available data for analogous compounds, it is crucial to acknowledge the significant knowledge gap concerning the specific biological activities and mechanisms of action of this compound. Future research should focus on:

-

Dedicated Synthesis and Characterization: Development and publication of a detailed and reproducible synthetic protocol for this compound.

-

Systematic Biological Evaluation: Comprehensive screening of this compound and its derivatives against a panel of cancer cell lines and microbial strains to determine their specific IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity.

Addressing these research gaps will be essential to fully realize the therapeutic potential of this promising class of molecules.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(m-Tolyl)thiazole-4-carbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with a m-tolyl group and a reactive carbaldehyde functional group, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential biological activities. This technical guide provides a summary of the available spectroscopic data and a plausible synthetic route for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables are based on predicted values and data from closely related structures. Researchers are advised to acquire and interpret their own analytical data for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet | - |

| Thiazole-H | 8.0 - 8.3 | Singlet | - |

| Tolyl-H (aromatic) | 7.2 - 7.8 | Multiplet | - |

| Methyl-H | 2.3 - 2.5 | Singlet | - |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Thiazole C2 | 165 - 175 |

| Thiazole C4 | 145 - 155 |

| Thiazole C5 | 120 - 130 |

| Tolyl (aromatic C) | 125 - 140 |

| Methyl (CH₃) | 20 - 25 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1710 (strong) |

| C-H (aldehyde) | 2720 - 2820 (medium, often two bands) |

| C=N (thiazole ring) | 1580 - 1620 |

| C=C (aromatic) | 1450 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 203.04 |

| [M+H]⁺ | 204.05 |

Molecular Formula: C₁₁H₉NOS Exact Mass: 203.0405

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic approach is the Hantzsch thiazole synthesis, followed by a formylation reaction.

General Synthesis of the Thiazole Ring (Hantzsch Synthesis)

The synthesis of the 2-(m-tolyl)thiazole core can be achieved by the reaction of m-toluamide with a suitable α-haloketone, followed by cyclization.

Materials:

-

m-Toluamide

-

1,3-Dichloroacetone (or a similar α,α'-dihaloketone)

-

Ethanol or a similar polar solvent

-

Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

-

Dissolve m-toluamide and 1,3-dichloroacetone in ethanol.

-

Add a base to the mixture to facilitate the reaction.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, likely 2-(m-tolyl)thiazole, by column chromatography.

Formylation of the Thiazole Ring

The introduction of the carbaldehyde group at the 4-position of the thiazole ring can be achieved through a Vilsmeier-Haack reaction.

Materials:

-

2-(m-Tolyl)thiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

A suitable solvent (e.g., dichloromethane)

Procedure:

-

Cool a solution of DMF in a suitable solvent to 0 °C.

-

Slowly add phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent.

-

Add the 2-(m-tolyl)thiazole to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and a base (e.g., sodium acetate).

-

Extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the final product, this compound, by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for this compound based on the general protocols described above.

Caption: Plausible two-step synthesis of this compound.

Disclaimer: The information provided in this document is intended for research and development purposes only. The predicted spectroscopic data and the general synthetic protocols are for guidance and should be verified through experimentation. Appropriate safety precautions should be taken when handling all chemical substances.

The Untapped Potential of 2-(m-Tolyl)thiazole-4-carbaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. Within this important class of heterocycles, 2-(m-Tolyl)thiazole-4-carbaldehyde represents a key building block with significant, yet largely unexplored, potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the prospective applications of this compound in medicinal chemistry, drawing upon the known biological activities of structurally related tolyl-thiazole derivatives and the broader thiazole class. While specific research on derivatives of the m-tolyl isomer is limited, this guide will extrapolate potential applications and provide generalized experimental approaches based on established methodologies for analogous compounds.

Synthetic Pathways to the this compound Core

The synthesis of the this compound core typically follows established routes for thiazole ring formation, with the Hantzsch thiazole synthesis being a prominent and versatile method. This classical approach involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

A general protocol for the synthesis of a 2-aryl-thiazole, adaptable for 2-(m-Tolyl)thiazole, is as follows:

-

Thioamide Formation: m-Tolualdehyde is converted to m-methylbenzothioamide. This can be achieved by reacting m-tolualdehyde with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or pyridine. The reaction mixture is typically heated under reflux for several hours. Purification is usually performed by recrystallization or column chromatography.

-

Cyclization: The resulting m-methylbenzothioamide is then reacted with a suitable α-halocarbonyl compound, such as 3-bromo-2-oxopropanal or a protected equivalent, in a polar solvent like ethanol or methanol. The reaction is often carried out at elevated temperatures (60-90°C) for 4-8 hours.

-

Aldehyde Deprotection/Formation: If a protected aldehyde was used, a deprotection step is necessary. Alternatively, the thiazole ring can be formed first, followed by formylation at the 4-position using methods like the Vilsmeier-Haack reaction.

Caption: General workflow for the Hantzsch synthesis of this compound.

Potential Therapeutic Applications and Derivative Synthesis

The aldehyde functionality at the 4-position of the this compound core is a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases and hydrazones, which are known to possess a wide range of biological activities.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor progression. While specific data for m-tolyl derivatives is scarce, studies on analogous p-tolylthiazoles have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through caspase activation.

Derivative Synthesis: Schiff Bases

Schiff bases can be readily synthesized by the condensation of this compound with various primary amines.

Experimental Protocol: Synthesis of Schiff Base Derivatives (General)

-

Equimolar amounts of this compound and a substituted aniline or other primary amine are dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of a weak acid, like glacial acetic acid, is often added.

-

The reaction mixture is refluxed for a period ranging from a few hours to overnight.

-

The resulting Schiff base product often precipitates upon cooling and can be purified by recrystallization.

Caption: A potential mechanism of anticancer action for thiazole derivatives involves the modulation of apoptotic pathways.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Derivative Class | Target Cell Line | Hypothetical IC₅₀ (µM) |

| Schiff Bases | MCF-7 (Breast) | 5 - 20 |

| Schiff Bases | HepG2 (Liver) | 10 - 30 |

| Hydrazones | HCT116 (Colon) | 8 - 25 |

Note: The IC₅₀ values presented are hypothetical and extrapolated from data on structurally related thiazole compounds. Specific experimental validation is required.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. Derivatives of this compound, particularly Schiff bases and hydrazones, are expected to exhibit activity against a range of bacterial and fungal pathogens.

Derivative Synthesis: Hydrazones

Hydrazones can be synthesized by reacting this compound with various hydrazine derivatives.

Experimental Protocol: Synthesis of Hydrazone Derivatives (General)

-

This compound is dissolved in a suitable solvent, such as ethanol.

-

An equimolar amount of a substituted hydrazine (e.g., phenylhydrazine, thiosemicarbazide) is added to the solution.

-

The mixture is typically refluxed for several hours.

-

The product often precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organism | Hypothetical MIC (µg/mL) |

| Schiff Bases | Staphylococcus aureus | 16 - 64 |

| Schiff Bases | Escherichia coli | 32 - 128 |

| Hydrazones | Candida albicans | 8 - 32 |

Note: The MIC values presented are hypothetical and based on data for analogous thiazole compounds. Experimental verification is necessary.

Future Directions and Conclusion

While the current body of literature lacks specific, in-depth studies on the medicinal chemistry applications of this compound, the foundational knowledge of thiazole chemistry and the biological activities of its derivatives strongly suggest a promising future for this compound. The synthetic accessibility of the aldehyde functional group allows for the creation of large and diverse chemical libraries.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a wide range of Schiff base, hydrazone, and other derivatives of this compound.

-

Broad Biological Screening: Comprehensive in vitro screening of these derivatives against a panel of cancer cell lines and microbial strains to identify initial lead compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways for the most active compounds.

-

Structure-Activity Relationship (SAR) Studies: To guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

An In-depth Technical Guide on the Solubility of 2-(m-Tolyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₉NOS. Its structure, featuring a thiazole ring substituted with a m-tolyl group and a carbaldehyde functional group, makes it a compound of interest in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, and the aldehyde group serves as a versatile synthetic handle for the construction of more complex molecules.[1] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3]

A thorough understanding of the solubility of this compound is crucial for its application in drug discovery, process chemistry, and formulation development. Solubility impacts reaction kinetics, purification methods, bioavailability, and the choice of analytical techniques. This guide provides a predictive analysis of its solubility in common laboratory solvents, a standardized protocol for experimental determination, and a summary of available data.

Predicted Solubility Profile

As specific experimental solubility data for this compound is not widely available in the literature[4], a qualitative prediction can be made based on its molecular structure and the principle of "like dissolves like."[5]

The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The thiazole ring (with nitrogen and sulfur heteroatoms) and the carbaldehyde group (-CHO) contribute to the molecule's polarity and can act as hydrogen bond acceptors.

-

Non-polar Features: The m-tolyl group (a methyl-substituted benzene ring) is hydrophobic and non-polar.

This amphiphilic nature suggests that the compound will not be highly soluble in the extremes of the polarity spectrum (i.e., very polar or very non-polar solvents).

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be very low due to the large, non-polar tolyl group. Solubility is likely to be moderate in alcohols like methanol and ethanol, where the alkyl chains can interact with the tolyl group while the hydroxyl groups interact with the polar functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are effective at solvating polar functional groups. Therefore, this compound is predicted to have good to excellent solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the tolyl group suggests some affinity for non-polar solvents. Solubility is expected to be moderate in toluene (due to favorable pi-pi stacking interactions) and lower in aliphatic solvents like hexane.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | 25 | Data Not Available | Data Not Available |

| Methanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Acetonitrile | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Toluene | Non-polar | 25 | Data Not Available | Data Not Available |

| Hexane | Non-polar | 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound using the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials vigorously for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure provides a solid basis for predicting its behavior in common laboratory solvents. It is anticipated to have the highest solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and aromatic hydrocarbons, and poor solubility in water and aliphatic hydrocarbons. For precise applications in research and development, it is imperative that solubility is determined experimentally. The provided shake-flask protocol offers a robust and reliable method for generating this critical data, which is fundamental for the successful synthesis, purification, formulation, and biological testing of this promising compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 2-(m-Tolyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel Schiff bases derived from 2-(m-Tolyl)thiazole-4-carbaldehyde. Thiazole-based Schiff bases are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3][4] The protocols outlined below describe conventional and green synthetic methods, characterization techniques, and potential applications in drug discovery and development.

The core structure, this compound, serves as a key building block for creating diverse libraries of compounds for biological screening.[5] The imine or azomethine group (-C=N-) in the resulting Schiff bases is crucial for their biological potential, often enabling interaction with the active sites of enzymes and cellular constituents.[1]

General Reaction Scheme

The synthesis involves the condensation reaction between this compound and a primary amine (aromatic or aliphatic). This reaction typically proceeds under acidic catalysis with the removal of water.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Two primary methods are presented: a conventional reflux method and an efficient green synthesis approach.

Protocol 1: Conventional Synthesis via Reflux

This method uses conventional heating under reflux with a catalytic amount of acid. It is a widely applicable and reliable procedure.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-chloroaniline, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and recrystallization

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

-

Add an equimolar amount of the desired primary amine (10 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

-

Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours on a heating mantle.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane, 3:7).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 150 mL of crushed ice with stirring.[1]

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with cold ethanol and diethyl ether to remove unreacted starting materials.[1]

-

Purify the final Schiff base product by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Dry the purified crystals under vacuum and determine the melting point and yield. Characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Green Synthesis Using ZnO Nanoparticles

This environmentally benign approach uses a reusable catalyst and often results in shorter reaction times and higher yields.[1][2]

Materials:

-

This compound

-

Substituted primary amine

-

Absolute Ethanol

-

ZnO Nanoparticles (catalyst)

-

Apparatus as described in Protocol 1

Procedure:

-

Combine this compound (10 mmol), the primary amine (10 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 15% load) in 30 mL of absolute ethanol in a round-bottom flask.[1]

-

Reflux the mixture with vigorous stirring for 2-4 hours at 78°C.[1]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to recover the ZnO nanoparticle catalyst. The catalyst can be washed, dried, and reused.

-

Pour the filtrate into crushed ice to precipitate the product.

-

Collect, wash, and purify the product as described in steps 8-11 of Protocol 1.

Synthesis and Characterization Workflow

The overall process from synthesis to analysis follows a structured workflow to ensure product purity and confirmation of its chemical structure.

Caption: Workflow for Schiff base synthesis and analysis.

Representative Data

The following table summarizes representative quantitative data for a series of synthesized Schiff bases derived from this compound. (Note: This data is illustrative and based on typical results reported for analogous compounds).[7]

| Compound ID | Primary Amine (R-NH₂) | Method | Reaction Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Azomethine (-CH=N-) |

| SB-01 | Aniline | 1 | 5 | 88 | 145-147 | 8.75 |

| SB-02 | 4-Chloroaniline | 1 | 4.5 | 91 | 162-164 | 8.79 |

| SB-03 | 4-Methoxyaniline | 2 | 3 | 94 | 151-153 | 8.72 |

| SB-04 | 2-Aminopyridine | 1 | 6 | 85 | 158-160 | 8.91 |

| SB-05 | 4-Nitroaniline | 2 | 2.5 | 95 | 188-190 | 8.98 |

Applications in Drug Development

Thiazole-containing Schiff bases are versatile pharmacophores with a wide spectrum of therapeutic potential.[1] Their applications are rooted in their ability to interact with various biological targets.

-

Antibacterial Agents: These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] Molecular docking studies suggest that they may act by inhibiting key bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and cell division.[3]

-

Antioxidant Activity: The chemical structure of thiazole-based Schiff bases allows them to act as free radical scavengers. Their antioxidant mechanism is often attributed to their ability to donate hydrogen atoms to neutralize reactive oxygen species.[1]

-

Anticancer Properties: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.[3] The planar nature of the aromatic systems can facilitate intercalation with DNA, while the imine group can coordinate with metal ions essential for tumor growth.

-

Enzyme Inhibition: The azomethine nitrogen is a key pharmacophoric feature, capable of forming hydrogen bonds with active site residues of various enzymes, leading to their inhibition and modulating metabolic pathways.[1]

Potential Mechanism of Action: DNA Gyrase Inhibition

As a potential application in antibiotic development, these Schiff bases can be investigated as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.

Caption: Potential pathway for antibacterial action.

References

- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study | Scilit [scilit.com]

- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. ijper.org [ijper.org]

- 7. jocpr.com [jocpr.com]

Application Notes and Protocols: The Role of 2-(m-Tolyl)thiazole-4-carbaldehyde in the Synthesis of Biologically Active Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The Hantzsch thiazole synthesis, a classic and versatile method, provides a foundational route to this important heterocyclic scaffold.[3][4][5] This document details the synthetic pathway to 2-(m-Tolyl)thiazole-4-carbaldehyde, a key intermediate, and its subsequent application in the synthesis of novel pyrazoline-containing derivatives with potential anticancer activity. The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile handle for constructing more complex molecular architectures, making it a valuable building block in drug discovery.[6]

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step process, commencing with the Hantzsch thiazole synthesis to form the core 2-(m-tolyl)thiazole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This aldehyde then serves as a key electrophile in a Knoevenagel condensation to generate a chalcone-like intermediate. Subsequent cyclization of this intermediate with a hydrazine derivative yields a thiazole-pyrazoline hybrid molecule, a class of compounds noted for their potential as anticancer agents.[2][3][7][8]

Experimental Protocols

Stage 1: Synthesis of 2-(m-Tolyl)thiazole

This protocol is based on the principles of the Hantzsch thiazole synthesis.

Materials:

-

m-Tolylthioamide

-

2-Bromoacetaldehyde diethyl acetal

-

Ethanol

-

Hydrochloric acid (4 M in dioxane)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve m-tolylthioamide (1.0 eq) in ethanol.

-

Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a 4 M solution of hydrochloric acid in dioxane and stir for 1 hour to facilitate the deprotection of the acetal and subsequent cyclization.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(m-tolyl)thiazole.

Stage 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol outlines the formylation of the thiazole ring.[9][10][11]

Materials:

-

2-(m-Tolyl)thiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (anhydrous)

-

Ice-water

-

Sodium hydroxide solution (10%)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to ice-cold anhydrous N,N-dimethylformamide (3.0 eq).

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 2-(m-tolyl)thiazole (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully pour it into ice-water.

-

Basify the mixture with a 10% sodium hydroxide solution to a pH of 8-9.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford this compound.

Stage 3: Synthesis of Thiazole-Chalcone Derivative (Knoevenagel Condensation)

This protocol describes the condensation of the synthesized aldehyde with an active methylene compound.[12][13][14][15]

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Potassium hydroxide (or other suitable base)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the formation of the chalcone product by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified thiazole-chalcone derivative.

Stage 4: Synthesis of Thiazole-Pyrazoline Hybrid

This protocol details the cyclization of the chalcone to form the pyrazoline ring.[6][16][17][18]

Materials:

-

Thiazole-chalcone derivative

-

Hydrazine hydrate (or substituted hydrazine)

-

Ethanol or Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve the thiazole-chalcone derivative (1.0 eq) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude thiazole-pyrazoline hybrid by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of thiazole-pyrazoline hybrids.

| Table 1: Reaction Conditions for the Synthesis of Thiazole-Chalcone Derivatives | |||

| Entry | Aldehyde | Ketone | Yield (%) |

| 1 | This compound | 4-Hydroxyacetophenone | 85-95 |

| 2 | This compound | 4-Methoxyacetophenone | 80-90 |

| 3 | This compound | 4-Chloroacetophenone | 82-92 |

| Table 2: Reaction Conditions for the Synthesis of Thiazole-Pyrazoline Hybrids | |||

| Entry | Chalcone Derivative from | Hydrazine | Yield (%) |

| 1 | 4-Hydroxyacetophenone | Hydrazine hydrate | 75-85 |

| 2 | 4-Methoxyacetophenone | Phenylhydrazine | 70-80 |

| 3 | 4-Chloroacetophenone | Hydrazine hydrate | 78-88 |

Visualizations

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for thiazole-pyrazoline hybrids.

Proposed Signaling Pathway Inhibition

Thiazole-pyrazoline hybrids have been investigated for their potential to act as inhibitors of signaling pathways implicated in cancer progression, such as the EGFR (Epidermal Growth Factor Receptor) pathway.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The synthetic route described provides a robust and adaptable methodology for the preparation of this compound and its conversion into novel thiazole-pyrazoline hybrids. These compounds represent a promising class of molecules for further investigation in the context of anticancer drug discovery. The provided protocols serve as a foundational guide for researchers to explore the synthesis and biological evaluation of these and related heterocyclic systems.

References

- 1. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. dovepress.com [dovepress.com]

- 18. thepharmajournal.com [thepharmajournal.com]

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-(m-Tolyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel antimicrobial agents, specifically Schiff bases and hydrazones, using 2-(m-Tolyl)thiazole-4-carbaldehyde as a key intermediate. The methodologies are based on established synthetic routes for similar thiazole derivatives and are intended to guide researchers in the development of new potential therapeutic agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial compounds. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The this compound scaffold is a versatile starting material for the synthesis of various bioactive molecules.[2] By functionalizing the aldehyde group, novel derivatives such as Schiff bases and hydrazones can be readily synthesized. These derivatives have demonstrated significant potential as antimicrobial agents.

This document outlines the synthesis of two classes of antimicrobial candidates from this compound: Schiff bases, formed by condensation with primary amines, and hydrazones, resulting from the reaction with hydrazides. Detailed experimental protocols and representative antimicrobial activity data are provided to facilitate further research and development in this area.

Synthesis of Antimicrobial Agents

The general approach for the synthesis of antimicrobial agents from this compound involves a condensation reaction to form either a Schiff base or a hydrazone.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a representative Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-aminophenol)

-

Methanol

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.1 mol of this compound in 20 mL of methanol.

-

To this solution, add 0.1 mol of the selected primary amine (e.g., 4-aminophenol).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a condenser and reflux the reaction mixture for 10-12 hours at 70-75°C with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of a representative hydrazone from this compound and a hydrazide.

Materials:

-

This compound

-

Substituted hydrazide (e.g., isonicotinohydrazide)

-

Ethanol

-

Glacial acetic acid

-